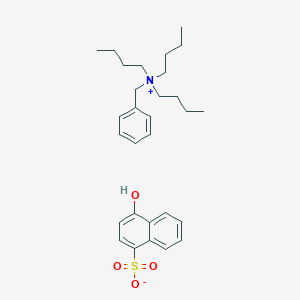
Benzenemethanaminium, N,N,N-tributyl-, salt with 4-hydroxy-1-naphthalenesulfonic acid (1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenemethanaminium, N,N,N-tributyl-, salt with 4-hydroxy-1-naphthalenesulfonic acid (1:1) is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is commonly referred to as TBNH, and it is a highly soluble and stable compound that is used in many research studies. In
Aplicaciones Científicas De Investigación
TBNH has several scientific research applications, including its use as a pH indicator, a surfactant, and a fluorescent probe. TBNH is commonly used as a pH indicator due to its ability to change color in response to changes in pH. This property makes it useful in many biological and chemical assays. TBNH is also used as a surfactant in many applications, such as emulsification, foaming, and detergency. Finally, TBNH is a fluorescent probe that is used to detect various biological molecules, including proteins, nucleic acids, and lipids.
Mecanismo De Acción
The mechanism of action of TBNH is not well understood. However, it is believed that TBNH interacts with biological molecules, such as proteins and nucleic acids, through electrostatic interactions and hydrogen bonding. These interactions lead to changes in the conformation and activity of the biological molecules, which can be detected using various assays.
Efectos Bioquímicos Y Fisiológicos
TBNH has several biochemical and physiological effects. For example, TBNH can alter the conformation and activity of proteins, leading to changes in enzyme activity and protein-protein interactions. TBNH can also interact with nucleic acids, leading to changes in DNA and RNA structure and function. Finally, TBNH can interact with lipids, leading to changes in membrane structure and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TBNH is its high solubility and stability in water. This property makes it useful in many biological and chemical assays. Additionally, TBNH is relatively easy to synthesize in a laboratory setting. However, one limitation of TBNH is its potential toxicity. TBNH has not been extensively studied for its toxicity, and caution should be taken when handling this compound.
Direcciones Futuras
There are several future directions for research on TBNH. One area of research could focus on the development of new assays and techniques for detecting biological molecules using TBNH as a fluorescent probe. Another area of research could focus on the potential therapeutic applications of TBNH in the treatment of various diseases. Finally, future research could focus on the development of new synthesis methods for TBNH that are more efficient and environmentally friendly.
Conclusion:
In conclusion, TBNH is a highly soluble and stable compound that has many scientific research applications. Its ability to act as a pH indicator, surfactant, and fluorescent probe makes it useful in many biological and chemical assays. However, caution should be taken when handling this compound due to its potential toxicity. Future research on TBNH could lead to the development of new assays and techniques for detecting biological molecules, as well as potential therapeutic applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis method of TBNH involves the reaction between benzenemethanaminium and 4-hydroxy-1-naphthalenesulfonic acid in an aqueous solution. This reaction leads to the formation of a salt that is highly soluble in water. The synthesis method of TBNH is relatively straightforward, and the compound can be easily synthesized in a laboratory setting.
Propiedades
Número CAS |
102561-46-6 |
|---|---|
Nombre del producto |
Benzenemethanaminium, N,N,N-tributyl-, salt with 4-hydroxy-1-naphthalenesulfonic acid (1:1) |
Fórmula molecular |
C29H41NO4S |
Peso molecular |
499.7 g/mol |
Nombre IUPAC |
benzyl(tributyl)azanium;4-hydroxynaphthalene-1-sulfonate |
InChI |
InChI=1S/C19H34N.C10H8O4S/c1-4-7-15-20(16-8-5-2,17-9-6-3)18-19-13-11-10-12-14-19;11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9/h10-14H,4-9,15-18H2,1-3H3;1-6,11H,(H,12,13,14)/q+1;/p-1 |
Clave InChI |
XVJXBJTXFXPQAN-UHFFFAOYSA-M |
SMILES |
CCCC[N+](CCCC)(CCCC)CC1=CC=CC=C1.C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])O |
SMILES canónico |
CCCC[N+](CCCC)(CCCC)CC1=CC=CC=C1.C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])O |
Otros números CAS |
102561-46-6 |
Pictogramas |
Irritant; Environmental Hazard |
Sinónimos |
TBAHNS compound tri(n-butyl)benzylammonium 4-hydroxynaphthalene-1-sulfonate tributylbenzylammonium 4-hydroxynaphthalene-1-sulfonate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



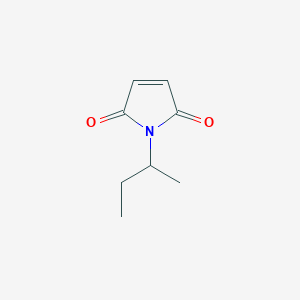
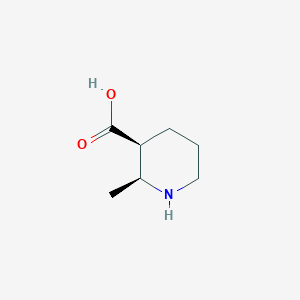
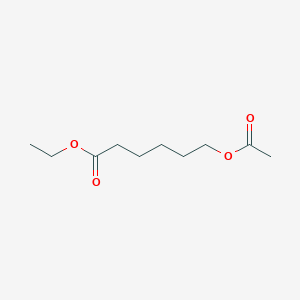

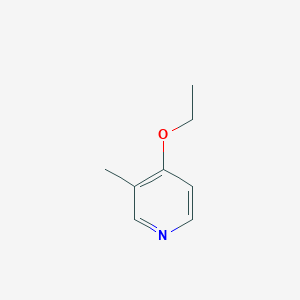
![(2S,3S)-N-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide](/img/structure/B10796.png)

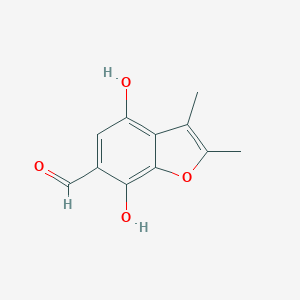

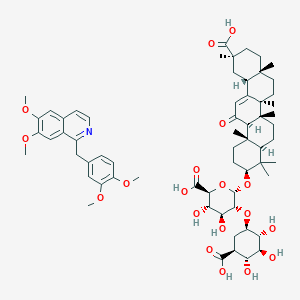
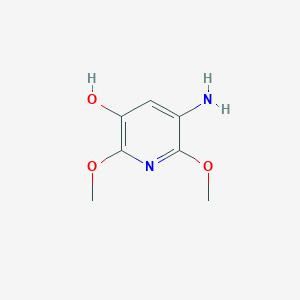
![5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2-amine](/img/structure/B10808.png)

